1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE
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Overview
Description
1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE is a heterocyclic compound that features both azetidine and oxazole rings. These structures are known for their significant biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple biochemical pathways may be influenced .
Result of Action
The wide range of biological activities associated with isoxazole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another five-membered heterocycle with significant biological activities.
Isoxazole: Similar to oxazole but with different electronic properties and biological activities.
Uniqueness
1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE is unique due to its combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and offers unique opportunities for chemical modifications and biological applications .
Properties
IUPAC Name |
1-acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)12-4-7(5-12)9(14)10-8-2-3-15-11-8/h2-3,7H,4-5H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULDSVRJAEQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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